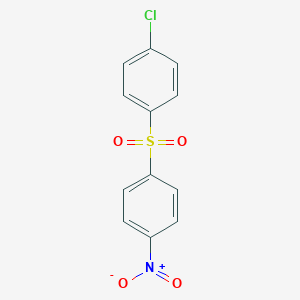

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332588 | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39055-84-0 | |

| Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engineering Asymmetric Diaryl Sulfones: A Technical Guide to the Reactivity and Applications of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Executive Summary

In the landscape of synthetic organic chemistry and drug development, asymmetric diaryl sulfones represent a privileged scaffold. Among these, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0), commonly referred to as 4'-chloro-4-nitrodiphenyl sulfone, stands out as a highly versatile intermediate. Functioning both as a standalone substituted nitrophenyl sulfone immune adjuvant and as a critical precursor for synthesizing Dapsone (4,4'-diaminodiphenyl sulfone) analogs, this molecule offers unique orthogonal reactivity.

This whitepaper provides an in-depth analysis of its physicochemical properties, electronic behavior, and field-proven experimental workflows. By understanding the causality behind its chemoselective reactions—specifically the balance between nitro reduction and nucleophilic aromatic substitution (SNAr)—researchers can leverage this compound to engineer next-generation antimicrobials, immunomodulators, and advanced polyethersulfone polymers.

Structural Profiling and Electronic Dynamics

The molecular architecture of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene dictates its dual-axis reactivity. The central sulfone ( −SO2− ) bridge is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. While it isolates the extended π -conjugation between the two phenyl rings, it intensely activates the para-positions of both rings.

On one flank, the nitro group further depletes electron density, making the nitro-aromatic ring highly susceptible to reduction. On the opposite flank, the sulfone group activates the aryl chloride for Nucleophilic Aromatic Substitution (SNAr), lowering the activation energy required to form the intermediate Meisenheimer complex.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior during early-stage drug design .

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 39055-84-0 | Primary identifier for procurement and safety data. |

| Molecular Formula | C12H8ClNO4S | Defines mass balance for synthetic workflows. |

| Molecular Weight | 297.71 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 88.3 Ų | Indicates moderate to good membrane permeability. |

| XLogP3 | 3.3 | Suggests favorable lipophilicity for cellular uptake. |

Orthogonal Reactivity Pathways

The true utility of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene lies in its orthogonal functional groups. A chemist can selectively target either the nitro group or the chloro group without disturbing the other, provided the correct catalytic and thermodynamic conditions are applied.

Fig 1: Chemoselective reaction pathways of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They emphasize the causality behind reagent selection, particularly the avoidance of side reactions that commonly plague diaryl sulfone synthesis.

Protocol A: Chemoselective Reduction to 4-Amino-4'-chlorodiphenyl Sulfone

Objective: Reduce the −NO2 group to an −NH2 group to yield 4-amino-4'-chlorodiphenyl sulfone (CAS: 7146-68-1), a known Dapsone impurity and critical API building block .

Expertise & Causality: Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) and H2 gas is strictly contraindicated here. The high activity of Pd/C will cause rapid hydrodehalogenation, stripping the chlorine atom from the ring and yielding 4-aminodiphenyl sulfone. To achieve chemoselectivity, a modified Béchamp reduction (Iron powder) or Stannous Chloride ( SnCl2 ) must be used.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol (2.98 g) of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 30 mL of Ethanol/Water (4:1 v/v).

-

Activation: Add 50 mmol (2.8 g) of Iron powder ( Fe ) and 15 mmol (0.8 g) of Ammonium Chloride ( NH4Cl ). Causality: NH4Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which could trigger unwanted side reactions at the sulfone bridge.

-

Reflux: Heat the mixture to 80°C under vigorous stirring for 2-4 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material is UV-active but ninhydrin-negative. The product spot will be highly polar, UV-active, and will stain a deep purple/brown with ninhydrin, confirming the presence of the primary amine.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and evaporate.

-

Analytical Confirmation: LC-MS must show an [M+H]+ peak at m/z 268. Crucially, the mass spectrum must retain a 3:1 isotopic cluster at m/z 268 and 270, validating that the 35Cl/37Cl atom remains intact.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the chloro group with a primary amine to create an asymmetric diamine precursor.

Expertise & Causality: Because the chloro group is activated by the para-sulfone, it can undergo SNAr. However, the reaction requires a polar aprotic solvent (like DMF or DMSO) to solvate the nucleophile and stabilize the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mmol (1.49 g) of the starting material in 10 mL of anhydrous DMF.

-

Nucleophile Addition: Add 6 mmol of the desired primary amine and 10 mmol of Potassium Carbonate ( K2CO3 ). Causality: The inorganic base acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward.

-

Heating: Stir the reaction at 110°C for 12 hours under a nitrogen atmosphere.

-

Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the 3:1 chlorine isotope cluster in the product mass indicates successful displacement of the chloride ion.

-

Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. The asymmetric substituted product will typically precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Applications in Immunology and Drug Development

Substituted Nitrophenyl Sulfone Immune Adjuvants

Beyond its role as a synthetic intermediate, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene possesses intrinsic biological activity. It is utilized as a substituted nitrophenyl sulfone immune adjuvant . In immunological formulations, adjuvants are critical for enhancing the body's immune response to an antigen. The lipophilic nature of the diaryl sulfone core (XLogP3 = 3.3) allows it to interact effectively with lipid bilayers and intracellular signaling proteins, potentially modulating cytokine release profiles during vaccine development.

Addressing Antimicrobial Resistance via Dapsone Analogs

Dapsone is a foundational treatment for leprosy (Mycobacterium leprae) and dermatitis herpetiformis. However, the rise of resistant bacterial strains necessitates the development of asymmetric Dapsone analogs. By utilizing the chemoselective workflows described above, medicinal chemists can synthesize libraries of asymmetric diaryl sulfones. For example, reducing the nitro group of our title compound yields 4-amino-4'-chlorodiphenyl sulfone, which can subsequently undergo Suzuki-Miyaura cross-coupling at the chloro-position to introduce novel pharmacophores, thereby overcoming established bacterial resistance mechanisms.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 458974, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene." PubChem, National Institutes of Health.[Link]

Spectroscopic Analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide

Introduction

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a diaryl sulfone, possesses a unique molecular architecture characterized by two substituted aromatic rings bridged by a sulfonyl group. This structure, featuring an electron-withdrawing nitro group and a halogenated phenyl ring, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for unequivocal structure elucidation and quality control.

The IUPAC name for this compound is 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene, and its CAS number is 39055-84-0[1]. The molecular formula is C₁₂H₈ClNO₄S, with a corresponding molecular weight of approximately 297.71 g/mol [1].

Molecular Structure and Spectroscopic Correlation

The structural features of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are key to interpreting its spectra. The molecule consists of a 4-chlorophenyl ring and a 4-nitrophenyl ring connected through a sulfonyl linkage. The strong electron-withdrawing nature of both the sulfonyl and nitro groups significantly influences the electron density distribution across the aromatic rings, which is directly reflected in the NMR chemical shifts. The vibrational modes of the sulfonyl, nitro, and chloro-functional groups, along with the aromatic C-H and C=C bonds, dominate the IR spectrum. The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the C-S and S-O bonds.

Caption: Correlation of the molecular structure with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, both ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the two different aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display two sets of AA'BB' spin systems for the protons on the two para-substituted benzene rings. The protons on the nitrophenyl ring are expected to be more deshielded (appear at a higher chemical shift) due to the strong electron-withdrawing effect of the nitro group, compounded by the sulfonyl group. The protons on the chlorophenyl ring will be less deshielded in comparison.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.40 | Doublet | ~9.0 | 2H | H-3', H-5' |

| ~8.15 | Doublet | ~9.0 | 2H | H-2', H-6' |

| ~7.95 | Doublet | ~8.5 | 2H | H-2, H-6 |

| ~7.60 | Doublet | ~8.5 | 2H | H-3, H-5 |

Note: The assignments of H-2'/H-6' and H-3'/H-5' on the nitrophenyl ring and H-2/H-6 and H-3/H-5 on the chlorophenyl ring are based on the expected electronic effects. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals for the twelve carbon atoms, as symmetry in the para-substituted rings results in pairs of equivalent carbons. The quaternary carbons attached to the sulfonyl group and the carbon bearing the nitro group are expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-4' |

| ~145.5 | C-1' |

| ~141.0 | C-4 |

| ~139.5 | C-1 |

| ~130.0 | C-2, C-6 |

| ~129.5 | C-2', C-6' |

| ~125.0 | C-3', C-5' |

| ~124.5 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is expected to be dominated by strong absorptions from the sulfonyl and nitro groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530-1510 | Very Strong | Asymmetric NO₂ Stretch |

| ~1350-1330 | Very Strong | Symmetric NO₂ Stretch |

| ~1320-1300 | Very Strong | Asymmetric SO₂ Stretch |

| ~1160-1140 | Very Strong | Symmetric SO₂ Stretch |

| ~1100-1000 | Strong | C-S Stretch |

| ~850 | Strong | C-Cl Stretch |

| ~830 | Strong | para-disubstituted C-H bend |

The presence of very strong bands for the symmetric and asymmetric stretches of both the NO₂ and SO₂ groups would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, Electron Ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 297/299 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 174 | Moderate | [C₆H₄ClNO₂S]⁺ |

| 156 | Strong | [C₆H₄NO₂S]⁺ |

| 122 | Strong | [C₆H₄NO₂]⁺ |

| 111/113 | Strong | [C₆H₄Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, would be a clear indicator of the presence of a single chlorine atom.

Experimental Protocols

NMR Spectroscopy

A sample of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (10-20 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

IR Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The mass analyzer would be scanned over a range of m/z 50-400.

Sources

Unraveling the Enigmatic Mechanism of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide for Advanced Research

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, the molecule 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene presents a compelling enigma. While the broader class of sulfonamides has been a cornerstone of pharmacology for decades, the specific biological activities of this particular diaryl sulfone derivative remain largely uncharacterized in publicly accessible literature. This guide, therefore, ventures into a realm of scientific inquiry, constructing a hypothesized mechanism of action rooted in the well-established principles of sulfonamide biochemistry. Our objective is to provide a robust framework for investigation, complete with detailed experimental protocols and the causal reasoning behind them. This document is not a mere summary of existing data, but a proactive roadmap for discovery.

Molecular Profile and Structural Rationale

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone characterized by a central sulfonyl group linking a chlorophenyl and a nitrophenyl ring.[1] This structure is pivotal, as the sulfonamide and related sulfone moieties are known pharmacophores, capable of engaging with a variety of biological targets. The presence of a chloro- and a nitro- group on the phenyl rings is anticipated to significantly influence the compound's electronic properties, and consequently, its binding affinity and reactivity within biological systems.

| Property | Value | Source |

| Molecular Formula | C12H8ClNO4S | PubChem[1] |

| Molecular Weight | 297.71 g/mol | PubChem[1] |

| IUPAC Name | 1-chloro-4-[(4-nitrophenyl)sulfonyl]benzene | PubChem[1] |

A Hypothesized Mechanism of Action: Insights from the Sulfonamide Class

Based on the extensive research into sulfonamide derivatives, we can postulate several plausible mechanisms of action for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. It is crucial to underscore that these are starting points for investigation, not established facts for this specific molecule.

Primary Hypothesis: Inhibition of Carbonic Anhydrases

A prominent and well-documented activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs).[2] These zinc-containing metalloenzymes are ubiquitous in living organisms and play a critical role in processes such as pH regulation and fluid balance.[2] The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Given the structural similarity, it is highly probable that 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene acts as a CA inhibitor.

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Hypothesized inhibition of Carbonic Anhydrase by the target compound.

Secondary Hypotheses: Broader Enzyme Inhibition and Other Cellular Effects

The sulfonamide scaffold is versatile and has been implicated in the inhibition of other enzymes, including chymotrypsin and lipoxygenase.[3][4] Furthermore, some sulfonamide derivatives have demonstrated anticancer properties by targeting signaling pathways such as the Wnt/β-catenin pathway.[5] It is also plausible that the compound or its metabolites could induce cytotoxicity through mechanisms observed with related nitroaromatic compounds, such as the generation of reactive oxygen species or effects on cell proliferation.[6]

A Framework for Mechanistic Validation: Experimental Protocols

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Foundational Investigation: Cytotoxicity and General Cellular Effects

The initial step is to determine the compound's general bioactivity and cytotoxic profile across a panel of relevant cell lines.

Experimental Protocol 1: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Maintain selected human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

-

MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic potential of the compound.

Probing the Primary Hypothesis: Carbonic Anhydrase Inhibition Assays

Should the compound exhibit significant bioactivity, the next logical step is to investigate its effect on carbonic anhydrases.

Experimental Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII) and the substrate, 4-nitrophenyl acetate (NPA).

-

Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-SO4 buffer, pH 7.6).

-

Inhibition Measurement: In a 96-well plate, add the CA enzyme, the assay buffer, and varying concentrations of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. A known CA inhibitor (e.g., acetazolamide) should be used as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate.

-

Kinetic Reading: Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of each CA isoform by the test compound.

Exploring Secondary Mechanisms: Broader Enzyme and Pathway Analysis

Based on the outcomes of the initial assays, further investigations can be tailored to explore other potential targets.

Experimental Protocol 3: Wnt/β-catenin Pathway Reporter Assay

-

Cell Line: Utilize a cell line engineered with a Wnt/β-catenin responsive reporter, such as the TOP/FOP-Flash reporter system.

-

Transfection and Treatment: Transfect the cells with the reporter plasmids and treat with a Wnt signaling agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence of varying concentrations of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity and determine the effect of the compound on Wnt-induced signaling.

Concluding Remarks and Future Directions

The biological mechanism of action of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene remains an open and intriguing question. This guide provides a scientifically-grounded, hypothetical framework and a clear experimental path forward. The true value of this molecule will be unlocked through rigorous and systematic investigation. It is our hope that the protocols and reasoning outlined herein will empower researchers to shed light on the therapeutic potential of this and other under-characterized sulfonamide derivatives.

References

-

Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

- Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1641.

-

PubChem. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. [Link]

-

International Chemical Safety Cards (ICSC). (2022, December). 1-CHLORO-4-NITROBENZENE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]

-

PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

-

Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]

-

Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. [Link]

- Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5435-5440.

-

Masi, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]

-

Zhang, Y., et al. (2017). Benzene and its metabolite decreases cell proliferation via LncRNA-OBFC2A-mediated anti-proliferation effect involving NOTCH1 and KLF15. Oncotarget, 8(39), 65691-65703. [Link]

- Löffler, K., et al. (2002). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 68(11), 5475-5482.

-

Office of Environmental Health Hazard Assessment (OEHHA). (1999, July 16). 1-Chloro-4-nitrobenzene Hazard Identification Executive Summary. [Link]

- Kumar, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.

-

CAS Common Chemistry. 1-Chloro-2-(4-nitrophenoxy)benzene. [Link]

Sources

- 1. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | C12H8ClNO4S | CID 458974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzene and its metabolite decreases cell proliferation via LncRNA-OBFC2A-mediated anti-proliferation effect involving NOTCH1 and KLF15 | Oncotarget [oncotarget.com]

Thermodynamic Solubility and Chemical Stability of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide for Solvent Matrix Selection

Executive Summary

As a Senior Application Scientist, selecting the appropriate solvent matrix for highly functionalized intermediates is a recurring critical path in drug discovery and materials science. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0) represents a highly electron-deficient diaryl sulfone. Its structural topology—featuring a central sulfone (-SO₂-) bridge flanked by strongly electron-withdrawing para-chloro and para-nitro substituents—dictates a unique physicochemical profile. This whitepaper provides an in-depth analysis of the causality behind its solubility behavior and chemical stability across various solvent systems, supported by self-validating experimental protocols.

Section 1: Thermodynamic Solubility Profile and Solvation Causality

The solubility of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is fundamentally governed by the high lattice energy of its crystalline state. This energy is driven by strong intermolecular dipole-dipole interactions and π-π stacking between the electron-deficient aromatic rings. To achieve dissolution, the solvent must provide sufficient enthalpic stabilization to overcome these lattice forces.

-

Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents exhibit the highest solubilization capacity. The strong dipole moments of DMF and DMSO effectively solvate the highly polarized sulfone oxygen atoms, breaking the crystal lattice without requiring hydrogen bond donation[1].

-

Halogenated and Ethereal Solvents (DCM, Chloroform, 1,4-Dioxane): Moderate solubility is observed. The polarizability of halogenated solvents allows for favorable dispersion forces with the bulky aromatic rings. Cyclic ethers like 1,4-dioxane are frequently utilized when subsequent transition-metal catalyzed reactions are required[2].

-

Protic and Aqueous Solvents (Water, Methanol, Ethanol): The compound is practically insoluble in water. Because the molecule lacks hydrogen-bond donors, the entropic penalty for cavity formation within the aqueous hydrogen-bond network is immense, leading to extreme hydrophobicity.

Quantitative Solubility Matrix (Estimated Ranges at 25°C)

| Solvent Class | Representative Solvent | Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO, DMF | > 50 | Strong dipole-dipole interaction with the -SO₂- core |

| Halogenated | Dichloromethane (DCM) | 10 - 30 | Dispersion forces, moderate polarity matching |

| Cyclic Ether | 1,4-Dioxane, THF | 10 - 20 | Lewis acid-base pairing with ether oxygens |

| Polar Protic | Methanol, Ethanol | < 1.0 | Poor disruption of crystal lattice; weak H-bonding |

| Aqueous | Water (pH 7.0) | < 0.01 | Extreme hydrophobicity; high entropic penalty |

Section 2: Solvent-Mediated Stability and Degradation Pathways

While 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is highly stable under standard ambient storage conditions[3], its stability in solution is heavily dependent on the solvent environment, temperature, and the presence of specific reagents.

-

Bench and Thermal Stability: In inert solvents like DCM or DMSO, the compound exhibits excellent stability at room temperature. It does not undergo spontaneous solvolysis or hydrolysis due to the steric and electronic shielding of the C-S bonds[3].

-

Reductive Degradation in Protic Solvents: When dissolved in protic solvents (e.g., ethanol) in the presence of reducing agents (such as H₂ with Pd/C, or Fe/HCl), the nitro group acts as the most labile moiety. This rapid degradation pathway yields the reduced amine derivative, 4-((4-chlorophenyl)sulfonyl)aniline (CAS: 7146-68-1)[4].

-

Catalytic C-S Bond Cleavage: Recent advances in cross-coupling methodologies have demonstrated that the normally robust C-S bond of diaryl sulfones can be selectively cleaved. In ethereal solvents like 1,4-dioxane or polar aprotics like DMF, and in the presence of Nickel or Palladium catalysts, the sulfone bridge can decompose to release SO₂, yielding biaryls or other desulfonylated products[2].

Chemical stability and primary degradation pathways of the diaryl sulfone in various environments.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for empirically evaluating solubility and stability in your specific laboratory environment.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Causality: The shake-flask method ensures true thermodynamic equilibrium is reached, avoiding the supersaturation artifacts common in kinetic solvent-shift methods.

-

Preparation: Add an excess of solid 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (approximately 100 mg) to a 2 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMF, DCM, or Water).

-

Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 hours. (Self-Validation Step: Visually inspect for the presence of solid at 24h. If no solid remains, the solution is not saturated; add an additional 50 mg of compound and repeat).

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately into the mobile phase and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, detection at 254 nm) against a validated, multi-point calibration curve.

Protocol B: Accelerated Solution Stability Profiling

Causality: Evaluating stability across different solvent matrices under thermal stress proactively identifies potential solvent-adduct formations or solvolysis before scaling up reactions.

-

Matrix Preparation: Prepare a 1.0 mg/mL solution of the compound in the test solvents (e.g., DMSO, 1,4-Dioxane, Methanol).

-

Stress Conditions: Aliquot 0.5 mL into sealed HPLC vials and incubate in dark thermal blocks at 40°C and 60°C.

-

Time-Course Sampling: Analyze samples at t=0 , 24h , 72h , and 7 days using LC-MS.

-

Data Interpretation: Monitor the disappearance of the parent mass ( m/z≈297 ) and the appearance of degradation products. For instance, look for m/z≈267 indicating the reduced aniline derivative if the solvent environment inadvertently acts as a hydrogen donor[4].

High-throughput thermodynamic solubility and accelerated solution stability screening workflow.

Conclusion

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a robust diaryl sulfone that demands careful solvent selection to optimize both its solubility and chemical stability. Polar aprotic solvents offer the highest solubility for stock solutions and metal-free synthesis[1], while cyclic ethers like 1,4-dioxane are uniquely suited for transition-metal catalyzed functionalizations[2]. By employing rigorous, self-validating protocols, researchers can confidently integrate this compound into complex synthetic workflows or drug discovery pipelines.

References

-

[2] Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage. ACS Publications (The Journal of Organic Chemistry). 2

-

[3] 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene Safety Data Sheets. Echemi. 3

-

[1] Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. ACS Publications (Organic Letters). 1

-

[4] 4-(4-chlorophenyl)sulfonylaniline (CAS 7146-68-1) Chemical Properties. Guidechem. 4

Sources

Thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone derivative characterized by the presence of a chloro and a nitro functional group on its two phenyl rings. As a member of the diphenyl sulfone family, it shares a core structure utilized in various fields, from high-performance polymers to pharmaceuticals.[1] The thermochemical properties of such molecules are of paramount importance, governing their stability, reactivity, and behavior under different processing conditions. Understanding parameters like enthalpy of formation, heat capacity, and thermal stability is critical for ensuring safety, optimizing synthesis, and predicting the shelf-life and efficacy of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. It is designed to serve as a technical resource, blending established experimental protocols with the predictive power of modern computational chemistry. While specific experimental data for this exact molecule is not extensively published, this paper outlines the authoritative methods for its determination and provides context using data from structurally related compounds.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of any scientific investigation. Key identifiers and computed properties for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are summarized below.

-

IUPAC Name: 1-chloro-4-[(4-nitrophenyl)sulfonyl]benzene[2]

-

Synonyms: p-Chlorophenyl p-nitrophenyl sulfone, 4'-Chloro-4-nitrodiphenyl Sulfone[2]

-

CAS Number: 39055-84-0[2]

-

Molecular Formula: C₁₂H₈ClNO₄S[2]

| Property | Value | Source |

| Molecular Weight | 297.71 g/mol | PubChem[2] |

| InChIKey | ZKMJWBJCNUSXDO-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | PubChem[2] |

| XLogP3 | 3.3 | PubChem[2] |

Part 1: Experimental Determination of Thermochemical Properties

The direct measurement of thermochemical data remains the gold standard for accuracy. The following protocols describe well-established techniques applicable to solid organic compounds like diaryl sulfones.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard molar enthalpy of formation in the solid phase (ΔfH°(s)) is a measure of the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality and Protocol Design: For sulfur-containing organic compounds, a rotating bomb calorimeter is preferred. This ensures that the final sulfur oxidation product is a uniform sulfuric acid solution of a known concentration, preventing the formation of mixed sulfur oxides that would complicate the energy calculations.[3] The combustion reaction for the target compound is:

C₁₂H₈ClNO₄S(s) + 13.5 O₂(g) + n H₂O(l) → 12 CO₂(g) + HCl(aq) + H₂SO₄(aq) + (n-3.5) H₂O(l)

Step-by-Step Protocol:

-

Sample Preparation: A pellet of the sample (approx. 0.8–1.0 g) is accurately weighed. A cotton fuse of known mass and combustion energy is attached.

-

Bomb Loading: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure the formation of aqueous acids. The sample is placed in a crucible inside the bomb.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3.0 MPa.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via the fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified standard, typically benzoic acid, under identical conditions.

-

Calculation: The standard specific energy of combustion (Δcu°) is calculated, applying corrections for the fuse ignition energy and the formation of nitric acid from residual nitrogen. The standard molar enthalpy of combustion (ΔcH°) is then derived. Finally, the standard enthalpy of formation is calculated using Hess's Law with known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), H₂SO₄(aq)).

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring a material's heat capacity (Cp) and the energetics of phase transitions, such as melting (fusion).

Causality and Protocol Design: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. An endothermic event, like melting, appears as a peak on the DSC thermogram, the area of which is proportional to the enthalpy of fusion (ΔfusH).

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the sample (3–5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Heat Capacity (Cp) Measurement:

-

A baseline is recorded with two empty pans.

-

A run is performed with a sapphire standard of known Cp.

-

A final run is performed with the sample pan.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and sapphire standard across the desired temperature range.

-

-

Enthalpy of Fusion (ΔfusH) Measurement:

-

The sample is heated at a constant rate (e.g., 10 °C/min) through its melting point.

-

The onset temperature of the endothermic peak is taken as the melting temperature (Tm).

-

The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Thermal Stability and Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of a material and can be used to estimate the enthalpy of phase changes involving mass loss, such as sublimation or vaporization.

Causality and Protocol Design: TGA measures the mass of a sample as a function of temperature or time. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. For stable compounds that sublime, the rate of mass loss in a vacuum or under a controlled atmosphere can be related to the vapor pressure. The enthalpy of sublimation (ΔsubH) can then be derived using the Clausius-Clapeyron equation by measuring the mass loss rate at several different temperatures.[3]

Step-by-Step Protocol:

-

Instrument Setup: The TGA instrument is tared. A small, accurately weighed sample (5–10 mg) is placed in an open pan.

-

Thermal Stability Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which 5% mass loss occurs (Td5) is often reported as the decomposition temperature.

-

Enthalpy of Sublimation (Isothermal Method):

-

The sample is heated to a specific temperature below its melting point and held isothermally.

-

The rate of mass loss ( dm/dt ) is recorded.

-

This process is repeated at several different temperatures.

-

The sublimation enthalpy is calculated from the slope of the plot of ln( dm/dt ) versus 1/T.

-

Experimental Workflow Diagram

Caption: Workflow for experimental thermochemical characterization.

Part 2: Computational Thermochemistry

Computational methods are indispensable for predicting thermochemical properties, providing insights where experimental data is unavailable and corroborating measured values. High-level ab initio calculations are particularly useful for determining gas-phase enthalpies of formation.

High-Accuracy Composite Methods (e.g., G3, G4, CBS-QB3)

Causality and Protocol Design: Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families are designed to approximate the results of very high-level calculations at a more manageable computational cost.[4][5] They achieve high accuracy by combining results from several lower-level calculations to extrapolate to the complete basis set limit and include higher-order correlation effects. The gas-phase enthalpy of formation (ΔfH°(g)) is commonly calculated via the atomization method.[4][6]

Atomization Reaction: C₁₂H₈ClNO₄S(g) → 12 C(g) + 8 H(g) + Cl(g) + 4 O(g) + S(g)

The enthalpy of this reaction at 0 K is calculated from the computed energies of the molecule and its constituent atoms. The ΔfH°(g) at 298.15 K is then derived using known experimental enthalpies of formation for the gas-phase atoms and by adding a calculated thermal correction.

Density Functional Theory (DFT)

Causality and Protocol Design: DFT is a widely used method for optimizing molecular geometries and calculating vibrational frequencies. While DFT can be less reliable for absolute formation enthalpies via the atomization method, it provides the necessary components for calculating entropy (S°) and thermal corrections to enthalpy (H298 - H₀).[6] Functionals like B3LYP are often employed for this purpose in studies of organosulfur compounds.[4]

Step-by-Step Computational Protocol:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., cc-pVTZ).[4]

-

Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy composite method (e.g., CBS-QB3 or G4) to obtain a precise electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method as described above.

-

Calculation of Other Properties: Standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational frequencies and rotational constants using standard statistical mechanics formulas.

Computational Workflow Diagram

Caption: Workflow for computational thermochemical prediction.

Thermochemical Data and Analysis

Table 1: Experimental Thermochemical Data for Related Compounds at 298.15 K

| Compound | Formula | ΔfH°(solid) (kJ/mol) | Cp(solid) (J/mol·K) | Tm (K) | ΔfusH (kJ/mol) | Source |

| Diphenyl sulfone | C₁₂H₁₀O₂S | -381.2 ± 2.1 | 244.3 | 400.1 | 22.8 | NIST[7] |

| p-Chloronitrobenzene | C₆H₄ClNO₂ | -67.4 | 250.2 | 356.6 | 18.0 | NIST[8][9] |

Analysis:

-

Diphenyl sulfone serves as the parent structure. Its thermochemical properties provide a baseline.[7]

-

p-Chloronitrobenzene demonstrates the energetic contributions of the chloro and nitro groups on a single phenyl ring.[8][9] The presence of the strongly electron-withdrawing nitro group and the sulfonyl bridge in the target molecule is expected to significantly influence its enthalpy of formation and thermal stability compared to these simpler precursors. The sulfone group itself is known to be a high-energy functional group.[10]

The thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene would be expected to reflect a combination of these structural features. The high degree of substitution and the presence of polar, electron-withdrawing groups would likely lead to strong intermolecular interactions, suggesting a relatively high melting point and enthalpy of sublimation compared to unsubstituted diphenyl sulfone.

Applications and Scientific Implications

A thorough understanding of the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is essential for its practical application and safe handling.

-

Drug Development & Pharmaceutical Science: For an API, thermal stability (from TGA) is a critical quality attribute that dictates storage conditions and shelf-life. Phase transition data (from DSC) is vital for understanding polymorphism, where different crystalline forms of a drug can have vastly different solubilities and bioavailabilities.

-

Process Safety and Chemical Engineering: The enthalpy of formation is a key input for calculating the heat of reaction for any synthetic step involving the molecule. This is crucial for designing safe reactor systems and preventing thermal runaway events. Heat capacity data is required for all heat transfer calculations during scale-up.

-

Materials Science: For applications in materials like advanced polymers or organic electronics, thermal stability defines the upper limit of processing and operating temperatures.[1] The energetics of the molecule influence its packing in the solid state, which in turn affects its bulk material properties.

Conclusion

This technical guide has detailed the authoritative experimental and computational methodologies required to fully characterize the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. While direct experimental values for this specific compound remain to be published, the protocols outlined—rotating bomb calorimetry, DSC, TGA, and high-accuracy computational chemistry—represent the gold standard for their determination. By referencing data from analogous structures like diphenyl sulfone and p-chloronitrobenzene, we can anticipate the energetic landscape of the target molecule. The acquisition of precise thermochemical data is a critical, non-negotiable step in the transition of a compound from laboratory curiosity to a viable product in the pharmaceutical or materials industry, ensuring its safety, stability, and efficacy.

References

-

Ribeiro da Silva, M. D. M. C., et al. (n.d.). Diphenyl sulfide and 2-aminophenyl phenyl sulfide: An experimental thermochemical study. ResearchGate. Available at: [Link]

-

Denis, P. A., & Galez, C. (2004). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 108(51), 11233–11240. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). Available at: [Link]

-

Chen, Y.-C., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 9(14), 16043–16056. Available at: [Link]

-

Weh, A., & de Klerk, A. (2018). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]

-

Liebman, J. F., et al. (2010). Thermochemistry of Organosulfur Compounds. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. PubChem. Available at: [Link]

-

Chen, Y.-C., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Sendt, K., & Haynes, B. S. (2017). A thermochemical study on the primary oxidation of sulfur. KITopen. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Volyniuk, D., et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. Available at: [Link]

-

NIST. (n.d.). Diphenyl sulfone. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | C12H8ClNO4S | CID 458974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diphenyl sulfone [webbook.nist.gov]

- 8. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 9. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a diaryl sulfone of significant interest in synthetic organic chemistry and medicinal research. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, handling, and application. We will delve into its chemical identity, synthesis protocols, reactivity, and potential applications, all substantiated by authoritative references to ensure scientific integrity.

Section 1: Chemical Identity and Properties

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone characterized by a chlorophenyl group and a nitrophenyl group linked by a sulfonyl bridge. This seemingly simple molecule possesses a rich chemical profile owing to the interplay of its distinct functional groups.

1.1. Nomenclature and Identification

-

IUPAC Name: 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene[1]

-

CAS Number: 39055-84-0[1]

-

Synonyms: p-Chlorophenyl p-nitrophenyl sulfone, 4'-Chloro-4-nitrodiphenyl Sulfone[1]

-

Molecular Formula: C₁₂H₈ClNO₄S

-

Molecular Weight: 297.71 g/mol

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 297.71 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not readily available | --- |

| Boiling Point | Data not readily available | --- |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone.[2] | ECHA |

Section 2: Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

The primary and most established method for the synthesis of diaryl sulfones, including 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, is the Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution reaction involves the reaction of a sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

2.1. Synthetic Pathway: Friedel-Crafts Sulfonylation

The logical and commonly employed synthetic route to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene involves the reaction of 4-chlorobenzenesulfonyl chloride with nitrobenzene . The presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to generate the highly electrophilic sulfonyl cation, which then attacks the nitrobenzene ring.

Caption: Synthetic pathway for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene via Friedel-Crafts sulfonylation.

2.2. Detailed Experimental Protocol

The following protocol is a generalized procedure based on established Friedel-Crafts acylation and sulfonylation reactions.[3] Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials and Reagents:

-

4-Chlorobenzenesulfonyl chloride

-

Nitrobenzene

-

Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Ice bath

Procedure:

-

Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

-

Addition of Reactants: To the flask, add anhydrous dichloromethane followed by nitrobenzene (1.1 equivalents). Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each critical step. The formation of the product can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined and compared to literature values if available.

Section 3: Chemical Reactivity and Potential Transformations

The reactivity of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is dictated by the electronic properties of its constituent aromatic rings, which are significantly influenced by the electron-withdrawing sulfonyl and nitro groups.

3.1. Nucleophilic Aromatic Substitution (SNAr)

Both aromatic rings in the molecule are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-) and the nitro group (-NO₂). The nitro-substituted ring is particularly activated, making the chlorine atom on the other ring a potential leaving group for nucleophilic attack.

The reactivity order for nucleophilic aromatic substitution on chloronitrobenzenes is para > ortho >> meta.[4][5] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group only when it is in the ortho or para position relative to the leaving group. In 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, the chlorine is para to the sulfonyl group, which also activates the ring towards nucleophilic attack.

3.2. Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly to an amine. This transformation is a key step in many synthetic pathways, as the resulting aniline derivative can undergo a wide range of further reactions.

Common reagents for the reduction of aromatic nitro groups include:

-

Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[6][7]

-

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[7]

-

Other reducing agents: Such as sodium dithionite (Na₂S₂O₄) or zinc dust with ammonium chloride.[7][8]

The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a mild reducing agent would be preferred to avoid the reduction of the sulfonyl group or cleavage of the C-S bonds.

Caption: Key reactive pathways for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Section 4: Potential Applications in Research and Development

Diaryl sulfones are a class of compounds with a broad spectrum of biological activities and applications in materials science. While specific applications for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are not extensively documented, its structure suggests potential utility in several areas.

4.1. Intermediate in Organic Synthesis

The presence of multiple reactive sites makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.

4.2. Precursor for Bioactive Molecules

The diaryl sulfone motif is present in numerous compounds with demonstrated biological activity. For instance, dapsone, a diaryl sulfone, has been used in the treatment of leprosy. The structural features of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene make it a potential scaffold for the development of new therapeutic agents.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-(4-nitrophenyl_sulfonyl_benzene]([Link]

-

ECHA. (n.d.). 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene. European Chemicals Agency. Retrieved from [Link]

-

Filo. (2025, April 15). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Frostburg State University Chemistry and Physics. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. [Link]

-

SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

Sources

- 1. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | C12H8ClNO4S | CID 458974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Crystallographic and Structural Analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Whitepaper

Executive Summary

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also recognized chemically as 4-chlorophenyl 4-nitrophenyl sulfone) is a highly functionalized diaryl sulfone. In modern medicinal chemistry and materials science, the diaryl sulfone motif is not merely a passive structural linker; it is a rigid, highly polarized pharmacophore. This technical whitepaper provides an in-depth crystallographic analysis of this compound. By dissecting its molecular geometry, conformational preferences, and supramolecular assembly, we establish the causality behind its physical properties and outline the rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocols required for its structural elucidation.

Pharmacological Relevance and Structural Context

Diaryl sulfones are privileged scaffolds in drug discovery. The sulfonyl group (–SO₂–) introduces a unique geometric kink into the molecule while acting as a potent hydrogen-bond acceptor. Compounds bearing this specific diaryl sulfone linkage have demonstrated profound efficacy as allosteric inhibitors of chemokine receptors, such as CCR2 and CCR9, which are critical targets in the treatment of inflammatory diseases and oncology[1].

The presence of both an electron-withdrawing nitro group and a chloro substituent heavily modulates the electron density of the aromatic rings. This electronic tuning directly impacts the compound's crystal packing thermodynamics and its binding affinity within biological target pockets.

Fig 1. Pharmacological mechanism of diaryl sulfones in chemokine receptor inhibition.

Molecular Geometry and Conformational Analysis

The central architectural feature of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is the hexavalent sulfur atom, which adopts a severely distorted tetrahedral geometry. Crystallographic data from closely related diphenyl sulfones reveals that the S=O bond distances are highly conserved at approximately 1.439 Å, while the C–S bonds average 1.779 Å[2].

The causality behind this distorted geometry lies in the Thorpe-Ingold effect . The highly electronegative oxygen atoms draw electron density, creating two short, strongly repulsive S=O double bonds. To minimize this electrostatic repulsion, the O=S=O angle widens to ~119°. Consequently, this forces the C–S–C angle to compress significantly to 103.2°–104.5°, well below the ideal tetrahedral angle of 109.5°[3][4].

Conformationally, the two phenyl rings are nearly orthogonal. The dihedral angle between the aromatic planes typically ranges from 78° to 91°[4][5]. This perpendicular orientation is not random; it is a thermodynamically driven necessity to prevent severe steric clashing between the ortho-hydrogen atoms of the adjacent aromatic rings. Conversely, the para-substituted nitro group remains strictly coplanar with its parent phenyl ring (dihedral angle < 10°) to maximize π-electron delocalization[2].

Crystal Packing and Intermolecular Interactions

In the solid state, the supramolecular assembly of this compound is dictated by a robust network of non-covalent interactions. The highly polarized sulfonyl oxygen atoms and the nitro group act as potent hydrogen-bond acceptors. The crystal lattice is primarily stabilized by intermolecular C–H···O hydrogen bonds, which weave the individual molecules into infinite one- or two-dimensional ribbons[4].

Furthermore, the presence of the para-chloro substituent enables highly directional C–H···Cl interactions. The orthogonal geometry of the aromatic rings also facilitates offset face-to-face π-π stacking, typically exhibiting a centroid-to-centroid distance of 3.84 to 4.25 Å, providing critical dispersive stabilization to the crystal packing[1][5].

Quantitative Structural Data

The following tables summarize the quantitative geometric parameters expected for this diaryl sulfone, synthesizing data from authoritative crystallographic studies of analogous structures.

Table 1: Selected Bond Lengths and Angles

| Structural Parameter | Typical Value Range | Causality / Structural Implication |

| S=O Bond Length | 1.43 - 1.44 Å | Exhibits strong double bond character; highly polarized, acting as a primary hydrogen-bond acceptor in the lattice. |

| C-S Bond Length | 1.77 - 1.79 Å | Standard single bond length; provides the rotational flexibility required for the phenyl rings to adopt an orthogonal conformation. |

| O=S=O Angle | 118° - 120° | Widened significantly beyond the tetrahedral ideal due to strong electron-pair repulsion between the short S=O bonds. |

| C-S-C Angle | 103.2° - 104.5° | Compressed below 109.5° due to the Thorpe-Ingold effect, accommodating the widened O=S=O angle to minimize overall steric strain. |

Table 2: Conformational and Intermolecular Parameters

| Structural Parameter | Typical Value Range | Causality / Structural Implication |

| Phenyl-Phenyl Dihedral Angle | 78° - 91° | An orthogonal arrangement is thermodynamically favored to minimize severe steric clashing between the ortho-hydrogens of adjacent rings. |

| Nitro-Phenyl Dihedral Angle | 0° - 10° | Near-coplanarity maximizes π-electron delocalization between the aromatic ring and the highly electron-withdrawing NO₂ group. |

| C-H···O (Sulfonyl) Distance | 2.40 - 2.73 Å | Forms the primary supramolecular synthon, driving the 3D assembly of the crystal lattice into infinite ribbons or sheets. |

| π-π Stacking Centroid Distance | 3.84 - 4.25 Å | Offset face-to-face contacts between the orthogonal aromatic rings provide critical dispersive stabilization to the crystal packing. |

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute scientific integrity, the structural elucidation of diaryl sulfones must follow a self-validating workflow. The following step-by-step protocol guarantees high-resolution data acquisition and reliable phase solution.

Fig 2. Step-by-step SCXRD experimental workflow for structural elucidation.

Step 1: Crystal Growth via Slow Evaporation Dissolve the purified 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in a minimal volume of a binary solvent system (e.g., ethanol/dichloromethane). Causality: A mixed solvent system allows for differential solubility; as the highly volatile dichloromethane evaporates, the solution slowly reaches supersaturation, thermodynamically favoring the nucleation of defect-free single crystals over amorphous precipitation.

Step 2: Crystal Selection and Mounting Examine the crystals under a polarized light microscope. Select a single crystal with uniform extinction (indicating a lack of twinning) and dimensions of approximately 0.25 × 0.25 × 0.15 mm[1]. Mount the crystal on a MiTeGen loop using inert perfluorinated oil to prevent atmospheric degradation.

Step 3: Cryogenic Data Collection Transfer the mounted crystal to a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Instantly flash-cool the crystal to 173 K using a steady stream of nitrogen gas[1]. Self-Validation Check: Cryocooling suppresses atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles. This is critical for accurately resolving the electron density of the highly polarized sulfonyl oxygen atoms.

Step 4: Phase Problem Solution Process the raw frame data to extract integrated intensities. Solve the phase problem using Direct Methods (e.g., SHELXT). Direct methods rely on probabilistic relationships between structure factors to generate an initial electron density map, instantly revealing the heavy atoms (S, Cl) and the rigid aromatic framework.

Step 5: Full-Matrix Least-Squares Refinement Refine the structural model against F² using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. Self-Validation Check: Ensure the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. A flat residual electron density map (Δρ max/min within ±0.5 e/ų) confirms the absolute structural integrity and validates the absence of misplaced atoms.

Conclusion

The structural analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene highlights the intricate balance between electronic effects and steric constraints. The Thorpe-Ingold effect dictates the distorted tetrahedral geometry of the sulfur center, while steric repulsion forces the aromatic rings into an orthogonal conformation. Understanding these crystallographic parameters is paramount for researchers looking to leverage the diaryl sulfone scaffold in rational drug design and advanced materials engineering.

References

- (IUCr)

- Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro...

- Crystal structures of 2,3-bis(4-chlorophenyl)...

- 4-Chlorophenyl 2,6-Dimethylphenyl Sulfone Source: IUCr Journals URL

- N-(2-Benzoyl-4-chlorophenyl)

Sources

- 1. N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Validated Three-Step Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene from 1-Chloro-4-nitrobenzene

An Application Note for Advanced Organic Synthesis

Abstract

Diaryl sulfones are a prominent structural motif in medicinal chemistry, materials science, and agrochemicals. This application note provides a comprehensive, field-tested guide for the synthesis of a key diaryl sulfone intermediate, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. We detail a robust and scalable three-step pathway that begins with the readily available starting material, 1-chloro-4-nitrobenzene. The methodology leverages a nucleophilic aromatic substitution to form a disulfide intermediate, which is subsequently converted to a key sulfonyl chloride precursor via oxidative chlorination. The final product is achieved through a classic Friedel-Crafts sulfonylation reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high-purity yields.

Introduction and Synthetic Strategy

The diaryl sulfone core is a privileged scaffold due to its rigid geometry and its ability to act as a stable, electron-withdrawing linker. Its synthesis is therefore of significant interest. While numerous methods exist for C-S bond formation and sulfone synthesis, including Ullmann-type couplings and Suzuki-type sulfonylations, the Friedel-Crafts sulfonylation remains a powerful and cost-effective approach for specific targets.[1][2][3]

The chosen synthetic strategy involves the transformation of 1-chloro-4-nitrobenzene into the reactive electrophile, 4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with chlorobenzene in a Lewis acid-catalyzed Friedel-Crafts sulfonylation to yield the target molecule. This multi-step approach was selected for its reliance on well-understood, high-yielding reactions and the use of accessible starting materials.

The overall synthetic pathway is outlined below:

Overall Reaction Scheme:

The following diagram illustrates the high-level experimental workflow from the initial starting material to the final, purified product.

Caption: High-level workflow for the three-step synthesis.

Part I: Synthesis of Bis(4-nitrophenyl) disulfide (Intermediate I)

Mechanistic Rationale